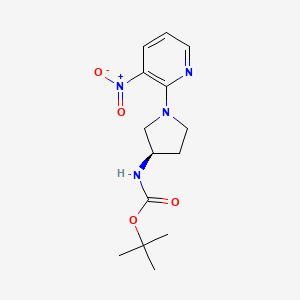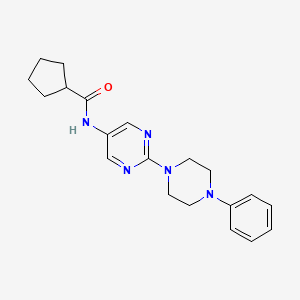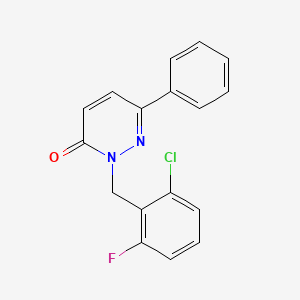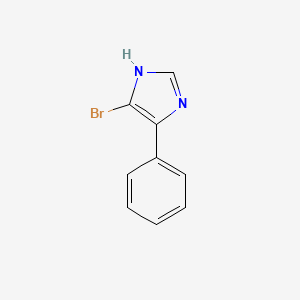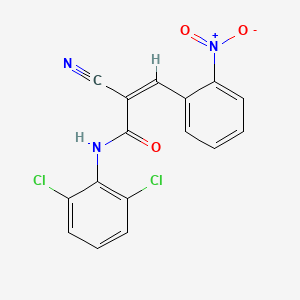
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. DCPIB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been utilized in various synthetic and structural analysis studies. For instance, similar structures have been synthesized and characterized, providing insights into their molecular geometry, crystal structure, and bond distances, which are essential for understanding the chemical and physical properties of these compounds. This includes the study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, highlighting its crystallization in a specific space group and detailing its bond distances and hydrogen bonding patterns (Johnson et al., 2006).
Synthesis of Pharmaceuticals
Derivatives of the chemical have been involved in the synthesis of pharmaceuticals like Entacapone, a known COMT inhibitor used in Parkinson's disease treatment. The research has explored new synthetic pathways and studied the demethylation of related compounds, offering a deeper understanding of the chemical's reactivity and potential modifications (Harisha et al., 2015).
Study of Molecular Interactions and Stability
Studies have also delved into the molecular interactions and stability of similar compounds, analyzing factors like hydrogen bonding, crystal packing, and intramolecular interactions. This research provides valuable information on the stability and behavior of these compounds under various conditions, aiding in the development of materials and drugs (Fun et al., 2008).
Photoluminescence and Electronic Properties
Some derivatives have shown significant photoluminescence properties, indicating potential applications in material science, such as in the development of fluorescent dyes and optoelectronic devices. The studies on these derivatives offer insights into the relationship between structure and photoluminescent properties, guiding the design of new materials with desired optical characteristics (Kotaka et al., 2010).
Antipathogenic Activity
There's also research exploring the antipathogenic activity of thiourea derivatives related to this compound, indicating potential applications in developing new antimicrobial agents. These studies assess the interaction of these derivatives with bacterial cells and their effectiveness in combating biofilm-forming bacteria, contributing to the field of medicinal chemistry and pharmacology (Limban et al., 2011).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3/c17-12-5-3-6-13(18)15(12)20-16(22)11(9-19)8-10-4-1-2-7-14(10)21(23)24/h1-8H,(H,20,22)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJXEDPZQGGVNQ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

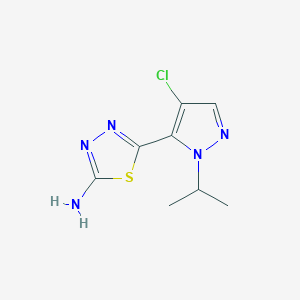
![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)

![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2636357.png)
![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)
![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)
![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636362.png)
